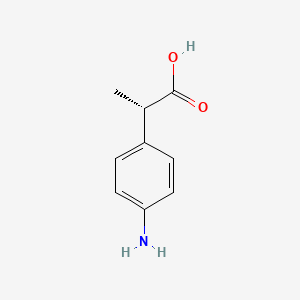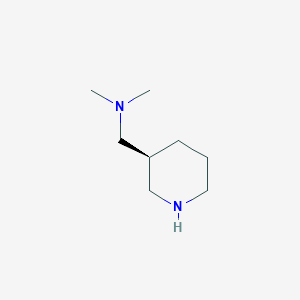
4-Bromo-3,6-difluoro-2-nitrobenzenamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-3,6-difluoro-2-nitrobenzenamine is an organic compound with the molecular formula C6H3BrF2N2O2 It is a derivative of benzenamine, where the benzene ring is substituted with bromine, fluorine, and nitro groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-3,6-difluoro-2-nitrobenzenamine typically involves multi-step reactions starting from commercially available precursors. One common method involves the nitration of 4-Bromo-3,6-difluoroaniline, followed by purification steps to isolate the desired product. The reaction conditions often include the use of strong acids like sulfuric acid and nitric acid at controlled temperatures to ensure selective nitration.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often incorporating continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
4-Bromo-3,6-difluoro-2-nitrobenzenamine undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of dinitro derivatives.
Reduction: Formation of 4-Bromo-3,6-difluoro-2-aminobenzenamine.
Substitution: Formation of various substituted benzenamines depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-Bromo-3,6-difluoro-2-nitrobenzenamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique substituents.
Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 4-Bromo-3,6-difluoro-2-nitrobenzenamine involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo redox reactions, influencing cellular oxidative stress pathways. The bromine and fluorine substituents can enhance the compound’s binding affinity to specific molecular targets, modulating their activity.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Bromo-2,6-difluorobenzaldehyde
- 4-Bromo-2,6-difluorobenzoic acid
- 4-Bromo-1-fluoro-2-nitrobenzene
Uniqueness
4-Bromo-3,6-difluoro-2-nitrobenzenamine is unique due to the specific arrangement of its substituents, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a unique combination of bromine, fluorine, and nitro groups, making it valuable for specialized applications in research and industry.
Propiedades
Fórmula molecular |
C6H3BrF2N2O2 |
|---|---|
Peso molecular |
253.00 g/mol |
Nombre IUPAC |
4-bromo-3,6-difluoro-2-nitroaniline |
InChI |
InChI=1S/C6H3BrF2N2O2/c7-2-1-3(8)5(10)6(4(2)9)11(12)13/h1H,10H2 |
Clave InChI |
AUGCDWHRNBMAIQ-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=C(C(=C1Br)F)[N+](=O)[O-])N)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Ethyl 8-(Benzyloxy)imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B13899199.png)

![Ethyl 3-{[2-(methylcarbamoyl)pyridin-4-yl]oxy}benzoate](/img/structure/B13899206.png)


![3-Bromo-7-(3-pyridinyl)thieno[3,2-c]pyridin-4-amine](/img/structure/B13899222.png)
![5-[(4-Methoxyphenyl)methyl]-4,7-dihydropyrazolo[1,5-a]pyrazin-6-one](/img/structure/B13899226.png)




